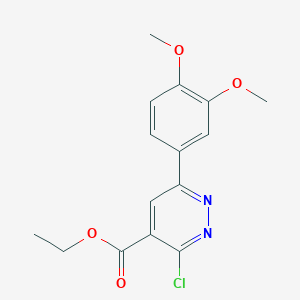
Ethyl 3-chloro-6-(3,4-dimethoxyphenyl)pyridazine-4-carboxylate
Übersicht
Beschreibung
Ethyl 3-chloro-6-(3,4-dimethoxyphenyl)pyridazine-4-carboxylate is a useful research compound. Its molecular formula is C15H15ClN2O4 and its molecular weight is 322.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Ethyl 3-chloro-6-(3,4-dimethoxyphenyl)pyridazine-4-carboxylate is a compound belonging to the pyridazine class, known for its diverse biological activities. This article explores its biological properties, including its potential therapeutic applications, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H12ClN2O4
- Molecular Weight : 294.69 g/mol
- CAS Number : 2097963-79-4
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, highlighting its potential as an anti-inflammatory and anticancer agent. The compound's activity is primarily attributed to its structural features, particularly the presence of the chloro and methoxy groups, which enhance its interaction with biological targets.
-
Anticancer Activity :
- This compound has shown significant cytotoxic effects against various cancer cell lines. Studies indicate that it induces apoptosis and inhibits cell proliferation through the modulation of key signaling pathways involved in cancer progression.
- Case Study : In vitro assays demonstrated that this compound inhibited the growth of A549 lung cancer cells with an IC50 value of approximately 49.85 µM, suggesting moderate potency against this cell line .
-
Anti-inflammatory Effects :
- The compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory response. This activity may be beneficial in treating conditions such as arthritis and other inflammatory diseases.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its chemical structure. The presence of the methoxy groups at the 3 and 4 positions on the phenyl ring significantly enhances its lipophilicity and bioavailability.
| Modification | Effect on Activity |
|---|---|
| Addition of methoxy groups | Increases lipophilicity and solubility |
| Chlorination at position 3 | Enhances binding affinity to target proteins |
Research Findings
Recent studies have focused on optimizing the synthesis and evaluating the pharmacological profile of this compound. For instance:
- A study reported that derivatives with varying substitutions on the pyridazine ring exhibited different levels of anticancer activity, indicating that structural modifications can lead to enhanced efficacy .
- Another investigation highlighted that compounds with polar functionalities showed improved aqueous solubility while maintaining metabolic stability, crucial for therapeutic applications .
Eigenschaften
IUPAC Name |
ethyl 3-chloro-6-(3,4-dimethoxyphenyl)pyridazine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O4/c1-4-22-15(19)10-8-11(17-18-14(10)16)9-5-6-12(20-2)13(7-9)21-3/h5-8H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUALHUZJEVQVFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN=C1Cl)C2=CC(=C(C=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















